1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone
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Overview
Description
1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone is a synthetic organic compound. It belongs to the class of morpholine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure, featuring a morpholine ring and a substituted phenyl group, suggests potential utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution on the Morpholine Ring: The 2,6-dimethyl substitution can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Ethanone Moiety: The ethanone group can be introduced through Friedel-Crafts acylation of the substituted phenyl ring with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, used widely in organic synthesis.
2,6-Dimethylmorpholine: A closely related derivative with similar chemical properties.
Phenylacetone: Another compound with a phenyl and ethanone moiety, used in various chemical syntheses.
Uniqueness
1-(2,6-Dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone is unique due to the combination of the morpholine ring and the substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with specific desired activities.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-4-6-14(7-11)8-15(17)16-9-12(2)18-13(3)10-16/h4-7,12-13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTYSDYGIPMBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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